3-(Hydroxymethyl)benzofuran-6-ol
Description
Properties
Molecular Formula |
C9H8O3 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1-benzofuran-6-ol |
InChI |
InChI=1S/C9H8O3/c10-4-6-5-12-9-3-7(11)1-2-8(6)9/h1-3,5,10-11H,4H2 |
InChI Key |
SUQCCGWWVBDHRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C2CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Positions and Functional Groups
Key Observations :
- Polarity : The target compound’s -CH₂OH and -OH groups confer higher polarity compared to alkoxy derivatives (e.g., 3k) but lower than glycosylated benzofurans (e.g., ’s compound 8).
- Bioactivity : Compound 1 () shows cytotoxic activity against lung cancer cells, likely enhanced by the propenyl and 4-hydroxyphenyl groups. In contrast, compound 69 () inhibits 5-lipoxygenase (IC₅₀ = 0.08 μM), attributed to its 2-hydroxy-4-methoxyphenyl group .
Physicochemical Properties
Table 2: Physical Properties and Solubility
Key Observations :
- Alkoxy derivatives (e.g., 3k) exhibit lower polarity and higher organic solubility, while hydroxylated analogs (e.g., target compound) are expected to favor aqueous environments.
Table 3: Bioactivity Profiles
Key Observations :
- Anti-inflammatory Potential: The target’s -OH and -CH₂OH groups align with compounds modulating heme oxygenase-1 (HO-1), a pathway implicated in anti-inflammatory responses (e.g., ’s compounds 66–70) .
- Cytotoxicity : Bulky substituents (e.g., propenyl in Compound 1) enhance cytotoxicity, suggesting the target compound’s activity may depend on additional functionalization .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Hydroxymethyl)benzofuran-6-ol, and how are they validated?
- Answer : One-pot pseudo three-component synthesis is a validated method, yielding derivatives like 3-alkoxy benzofurans through controlled alkoxylation and cyclization. Reaction parameters (e.g., solvent polarity, temperature) are optimized using NMR and melting point analysis to confirm structural integrity . Cascade [3,3]-sigmatropic rearrangements are also employed, with intermediates characterized via H/C NMR and chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Answer : H and C NMR are critical for verifying substituent positions and stereochemistry. For example, H NMR of 3-alkoxy derivatives shows distinct chemical shifts for ethoxy groups (δ ~1.3–1.4 ppm) and aromatic protons (δ ~6.5–7.5 ppm) . Melting point analysis (e.g., 74–76°C for crystalline derivatives) and IR spectroscopy further validate purity and functional groups .
Q. What in vitro models are used to evaluate the anti-inflammatory activity of benzofuran derivatives?
- Answer : BV2 microglia stimulated with lipopolysaccharide (LPS) are standard models. Key endpoints include inhibition of NO, PGE2, TNF-α, and IL-1β, with IC50 values calculated for compounds like 3-(2-hydroxy-4-methoxyphenyl)benzofuran-6-ol (IC50 = 0.08 μM against 5-lipoxygenase) .
Q. What safety protocols are recommended for handling this compound in the lab?
- Answer : Use PPE (gloves, goggles), ensure ventilation, and avoid ignition sources. In case of exposure, consult a physician and provide the SDS, which details first-aid measures (e.g., eye rinsing for 15 minutes) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound under varying catalytic conditions?
- Answer : Catalyst screening (e.g., LiNTf2 or tetrabutylammonium salts) enhances reaction efficiency in Friedel–Crafts reactions. For example, lithium bis(trifluoromethanesulfonimide) increases diastereoselectivity in oxetanol-derived syntheses . DOE (Design of Experiments) can optimize parameters like solvent (THF vs. chloroform) and stoichiometry .
Q. How to resolve discrepancies in NMR data for diastereomeric benzofuran derivatives?
- Answer : Use 2D NMR (COSY, NOESY) to distinguish diastereomers. For example, 3w and 3w' (structurally divergent dihydrobenzofurans) exhibit distinct NOE correlations between hydroxymethyl and aromatic protons . Computational modeling (DFT) can predict chemical shifts and validate assignments .
Q. What strategies address contradictions in IC50 values across enzyme inhibition studies?
- Answer : Standardize enzyme sources (e.g., soluble rat 5-lipoxygenase vs. human recombinant) and assay conditions (e.g., substrate concentration, incubation time). For instance, this compound derivatives show variable activity against COX-2 depending on LPS dosage (1 μg/mL optimal in BV2 cells) .
Q. How to design a structure-activity relationship (SAR) study for benzofuran derivatives targeting inflammation?
- Answer : Systematically modify substituents (e.g., methoxy vs. hydroxymethyl groups) and evaluate anti-inflammatory markers. For example, replacing methoxy with hydroxymethyl in compound 71 enhances HO-1 upregulation in BV2 cells . Pair this with docking studies to predict binding to 5-lipoxygenase active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
